Roridin A Exhibits Reduced Immunosuppressive Potency Relative to Verrucarin A in Human Lymphocyte Transformation Assays
Roridin A and verrucarin A were compared head-to-head in a mitogen-induced blastogenesis assay using human lymphocytes. The doses required to inhibit [3H]thymidine uptake by 50% were averaged across a mitogen panel including leukoagglutinin, concanavalin A, and pokeweed mitogen [1].
| Evidence Dimension | Inhibition of human lymphocyte blastogenesis (immunosuppressive potency) |
|---|---|
| Target Compound Data | 20 pg/mL |
| Comparator Or Baseline | Verrucarin A: 9 pg/mL |
| Quantified Difference | Roridin A is approximately 2.2-fold less potent than verrucarin A |
| Conditions | Human peripheral blood lymphocytes stimulated with mitogen panel; [3H]thymidine uptake measured as proliferation marker |
Why This Matters
For immunotoxicity studies or assays where immune cell sensitivity is a critical endpoint, roridin A provides a less potent alternative to verrucarin A, enabling a wider working concentration range and reduced risk of off-target immunosuppression.
- [1] Pestka, J. J.; Forsell, J. H. Inhibition of human lymphocyte transformation by the macrocyclic trichothecenes roridin A and verrucarin A. Toxicol. Lett. 1988, 41 (3), 215-222. View Source
